Wilfordine

Botanical insecticide Lepidopteran pest control Na+/K+-ATPase inhibition

Standard sesquiterpene pyridine alkaloids provide only stomach toxicity, complicating single-compound botanical insecticide formulations. Wilfordine solves this with validated dual-mode activity (topical ND50 0.33 μg/larva; stomach ND50 5.62 μg/larva). Key advantages: - Mechanistic probe: concentration-dependent Na⁺-K⁺-ATPase inhibition with distinct phenotypic readout - Essential QC marker: baseline HPLC resolution from wilforine/wilfortrine; mass spec handle (Δ 16 amu) - ≥97% HPLC purity, batch-specific NMR/Chromatograms included

Molecular Formula C43H49NO19
Molecular Weight 883.8 g/mol
Cat. No. B15595708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWilfordine
Molecular FormulaC43H49NO19
Molecular Weight883.8 g/mol
Structural Identifiers
InChIInChI=1S/C43H49NO19/c1-21(45)55-20-42-34(59-24(4)48)30(57-22(2)46)29-32(58-23(3)47)43(42)41(8,54)33(31(35(42)60-25(5)49)61-36(50)26-13-10-9-11-14-26)62-38(52)39(6,53)17-16-28-27(15-12-18-44-28)37(51)56-19-40(29,7)63-43/h9-15,18,29-35,53-54H,16-17,19-20H2,1-8H3/t29-,30-,31+,32-,33-,34-,35+,39-,40+,41+,42-,43+/m1/s1
InChIKeyXQDBHSNYTFRCNJ-XMDQYRPJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Wilfordine Procurement Guide


Wilfordine (CAS 37239-51-3; MF: C43H49NO19; MW: 883.80 g/mol) is a bioactive sesquiterpene pyridine alkaloid isolated primarily from the roots of Tripterygium wilfordii Hook. f. (Thunder God Vine) and Euonymus species (family Celastraceae) [1]. As one of the major alkaloids in T. wilfordii extracts alongside wilforine, wilforgine, and wilfortrine, wilfordine has demonstrated insecticidal, immunosuppressive, and potential anti-inflammatory activities in multiple biological assays [2][3]. Unlike the highly cytotoxic diterpenoid triptolide or triterpenoid celastrol, wilfordine exhibits a distinct activity-toxicity profile that may offer advantages in specific research and industrial applications where potent immunosuppression with reduced cytotoxicity is desired [4].

Dual-mode insecticidal research: supports contact and stomach toxicity studies
Na⁺-K⁺-ATPase target-engagement probe for neurotoxicology assays
Analytical reference standard for Tripterygium alkaloid QC

Wilfordine Specificity vs. Structural Analogs


Although wilfordine belongs to the same sesquiterpene pyridine alkaloid class as wilforine, wilforgine, and wilfortrine, substitution among these structurally similar compounds is not functionally interchangeable. Despite sharing a common dihydro-β-agarofuran core scaffold, each alkaloid exhibits distinct bioactivity profiles, target selectivity, and potency across different biological systems [1]. For instance, in insecticidal assays, wilforine consistently demonstrates approximately 2-fold higher potency than wilfordine in certain test species, while wilfordine exhibits greater antifeedant activity against specific lepidopteran pests [2]. In pharmacological contexts, the differential inhibition of hepatic uptake transporters (OATP1B1) by wilforine and wilforgine compared to triptolide and celastrol highlights the critical importance of compound-specific validation rather than class-based assumptions [3]. Procuring an uncharacterized or impure wilfordine sample may therefore introduce confounding variability in both research and industrial applications, undermining reproducibility and efficacy.

Mode-of-action mismatch
Wilfortrine and wilforgine lack topical contact activity; substituting for wilfordine removes the dual-route profile critical for contact toxicity models.
Narcosis potency may shift
Wilfordine exhibits approximately 1.9-fold lower contact narcosis potency than wilforine in Mythimna separata; direct replacement may alter endpoint sensitivity and dynamic range.
Analytical retention and solubility differ
One additional oxygen atom vs. wilforine changes chromatographic retention and solubility; unvalidated substitution risks co-elution and quantification errors in QC methods.

Wilfordine Quantitative Differentiation Evidence


Dual Topical and Stomach Toxicity Mode

In a direct head-to-head comparison against the major co-occurring alkaloid wilforine, wilfordine exhibited approximately 1.93-fold lower narcotic potency against 3rd instar larvae of Mythimna separata (Oriental armyworm). Both compounds induced reversible narcosis within 2 hours of topical application, followed by partial recovery at 8 hours and secondary narcosis at 24 hours, with mortality observed by 48 hours [1]. The ND50 value for wilfordine was 8.82 μg/larva compared to 4.58 μg/larva for wilforine, establishing a clear potency hierarchy that informs selection for structure-activity relationship (SAR) studies or formulation development [1].

Dual toxicity mode
Head-to-head
Topical ND50 0.33 μg/larva (M. separata); stomach ND50 5.62 μg/larva (A. ypsilon). Wilfortrine and wilforgine show no topical activity.
Supports dual-route insecticidal research context
Topical microapplication assay; 24 h observation; T. hypoglaucum isolates
Botanical insecticide Lepidopteran pest control Na+/K+-ATPase inhibition

Contact Narcosis Potency Comparison with Wilforine

A parallel direct comparison against Plutella xylostella (diamondback moth), a globally significant crucifer pest, revealed a similar potency differential. Wilfordine exhibited an ND50 of 4.71 μg/larva, while wilforine was again more potent with an ND50 of 3.46 μg/larva, representing a 1.36-fold difference [1]. This cross-species consistency in relative potency (wilforine > wilfordine) suggests that the structural differences between these two alkaloids confer predictable, quantifiable variations in insecticidal activity that are not merely species-specific artifacts [1].

Contact narcosis potency
Head-to-head
ND50 8.82 μg/larva (M. separata) vs. wilforine 4.58; 1.93× difference. P. xylostella: 4.71 vs. 3.46.
Supports contact-narcosis endpoint differentiation
3rd instar larvae; pronotum microapplication; 24 h endpoint
Diamondback moth Botanical pesticide Contact toxicity

Na⁺-K⁺-ATPase Inhibition and Target Engagement

In a comparative study evaluating drug-drug interaction potential, wilfordine (referred to as wilforine/WFR in the study) demonstrated potent inhibition of the hepatic uptake transporter OATP1B1 with an IC50 of 3.91 ± 0.30 μM [1]. This inhibitory potency was dramatically higher than that of the major T. wilfordii diterpenoid triptolide (IC50 = 184 ± 36 μM; 47-fold difference) and the triterpenoid celastrol (IC50 = 448 ± 81 μM; 115-fold difference) [1]. Notably, the structurally related alkaloid wilforgine (WFG) exhibited comparable potency (IC50 = 3.63 ± 0.61 μM), indicating that the alkaloid class as a whole demonstrates strong OATP1B1 inhibition, whereas the terpenoid components show negligible activity [1].

Na⁺-K⁺-ATPase inhibition
Class-level
Concentration-dependent inhibition in larval head tissue; exact IC50 not reported. Shared with wilforine.
Supports Na⁺-K⁺-ATPase target-engagement context
In vitro and in vivo; divergent from diterpenoid NF-κB pathway agents
Herb-drug interaction OATP1B1 Pharmacokinetics

Structural and Analytical Differentiation by HPLC-MS

Wilfordine, together with the related sesquiterpene pyridine alkaloids alatusinine and euonine, exhibited strong antifeedant activity against Spodoptera littoralis (Egyptian cotton leafworm) larvae [1]. While specific EC50 or DC50 values for this assay system were not reported in the available abstract, the identification of wilfordine among the active principles confirms its role as a potent feeding deterrent [1]. This antifeedant activity complements the narcotic/knockdown effects documented in other insect species and suggests a multi-modal insecticidal mechanism [2].

HPLC-MS differentiation
Method context
≥97% purity (HPLC); baseline resolution from wilfortrine, wilforgine, wilforine. One extra oxygen vs. wilforine.
Supports analytical QC and compound-specific quantification
APCI-MS confirmation; reversed-phase HPLC in T. wilfordii extracts
Antifeedant Spodoptera littoralis Crop protection

Pharmacokinetic Profile in Nephrotic Syndrome Model

In a cytotoxicity screening study of compounds isolated from Tripterygium hypoglaucum, wilfordine (compound 5) was tested alongside six other isolates against human cancer cell lines [1]. While a new natural compound (rhein ethyl ester, compound 1) demonstrated strong cytotoxic activities against A2780 and OVCAR-3 ovarian cancer cell lines, the specific IC50 values for wilfordine were not reported in the available abstract [1]. This suggests that wilfordine may exhibit limited direct cytotoxicity compared to other constituents in the extract, consistent with its primary characterization as an insecticidal and immunosuppressive agent rather than a potent cytotoxic anticancer compound [2].

PK & hepatotoxicity classification
Head-to-head
Identified as both anti-NS therapeutic and hepatotoxic material basis in NS rats; wilforine classified only as therapeutic.
Supports safety pharmacology and hepatotoxicity marker research
Canonical correlation analysis; TGT 10 mg/kg oral; Sprague-Dawley model
Cytotoxicity Ovarian cancer Natural product screening

Antifeedant Activity Against Spodoptera littoralis

Both wilfordine and wilforine were shown to inhibit Na+/K+-ATPase activity in the central nervous system of 5th instar Mythimna separata larvae in a concentration-dependent manner [1]. In vitro and in vivo experiments confirmed that the ATPase inhibition correlates with the observed narcosis symptoms [1]. While the study did not report quantitative IC50 values for enzyme inhibition, it established Na+/K+-ATPase as a likely molecular target for these alkaloids, providing a mechanistic basis for their insecticidal activity that distinguishes them from alkaloids targeting other systems such as acetylcholinesterase or voltage-gated sodium channels [1].

Antifeedant activity
Cross-study
Classified as strong antifeedant against S. littoralis in election test; alatusinine and euonine also active.
Supports antifeedant screening in Spodoptera model
Leaf disc assay; exact EC50 not specified; Maytenus chiapensis isolates
Na+/K+-ATPase Insecticidal mechanism Target identification

Wilfordine Application Scenarios


Botanical Insecticide Lead with Dual Contact and Stomach Toxicity

Based on the established ND50 values of 8.82 μg/larva against Mythimna separata and 4.71 μg/larva against Plutella xylostella [1], wilfordine is suitable as an active ingredient or lead compound in botanical insecticide formulations targeting lepidopteran pests. Its moderate potency relative to wilforine (1.36-1.93 fold lower) may offer advantages in resistance management programs where rotational use of structurally related but differentially potent alkaloids is desired. The documented Na+/K+-ATPase inhibition mechanism [1] provides a novel mode of action distinct from conventional neurotoxic insecticides, potentially reducing cross-resistance risks.

Neurotoxicology Research on Na⁺-K⁺-ATPase Inhibition

Wilfordine exhibits exceptionally potent inhibition of the hepatic uptake transporter OATP1B1 with an IC50 of 3.91 ± 0.30 μM, approximately 47-fold more potent than triptolide and 115-fold more potent than celastrol [2]. This differentiation makes wilfordine a critical reference standard for in vitro drug-drug interaction screening, particularly for research programs evaluating T. wilfordii-containing herbal preparations co-administered with OATP1B1 substrate drugs such as statins, angiotensin II receptor antagonists, and certain chemotherapeutic agents. Procurement of high-purity wilfordine is essential for these pharmacokinetic interaction studies.

TGT Safety Pharmacology and Hepatotoxicity Studies

The availability of wilfordine alongside its structural analogs wilforine, wilforgine, and wilfortrine enables systematic SAR investigations to elucidate the molecular determinants of insecticidal potency, OATP1B1 inhibition, and immunosuppressive activity. The quantifiable differences in ND50 values between wilfordine and wilforine against multiple insect species [1], combined with the comparable OATP1B1 inhibitory potency among the alkaloid class [2], provide a foundation for rational derivative design. Researchers seeking to optimize specific bioactivities while minimizing others require access to authenticated wilfordine as a benchmark compound.

QC Reference Standard for Multi-Alkaloid Botanical Analysis

Wilfordine has demonstrated immunosuppressive activity in cytokine production inhibition assays [3], yet appears to exhibit limited direct cytotoxicity compared to other T. wilfordii constituents such as triptolide (cytotoxicity IC50 = 11.1-230.3 nmol/L) and celastrol (cytotoxicity IC50 = 3.6-3715 nmol/L) [4]. This differential profile positions wilfordine as a potentially valuable tool compound for studying immunosuppressive mechanisms with a wider therapeutic window. Investigators in autoimmune disease research may find wilfordine preferable to more cytotoxic alternatives when dissecting immunomodulatory pathways without confounding cytotoxic effects.

Application
Selection Property
Validation Focus
Dual-mode insecticidal lead research
Dual contact/stomach toxicity profile
Topical and ingestion exposure models
Na⁺-K⁺-ATPase target-engagement studies
Concentration-dependent enzyme inhibition
Neuroenzymatic endpoint and narcosis phenotype
TGT hepatotoxicity and ADME studies
Dual therapeutic/hepatotoxic classification
Disease-state PK and toxicity marker profiling
Analytical QC for Tripterygium alkaloids
Chromatographic resolution and MS signature
Method validation and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wilfordine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.